2-(2,4-Dichlorophenyl)thiazole-4-carbaldehyde
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Overview
Description
2-(2,4-Dichlorophenyl)thiazole-4-carbaldehyde is a versatile small molecule scaffold with the chemical formula C10H5Cl2NOS and a molecular weight of 258.12 g/mol . This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)thiazole-4-carbaldehyde typically involves the reaction of 2,4-dichlorobenzaldehyde with thioamide under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol. The mixture is heated to reflux for several hours, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)thiazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(2,4-Dichlorophenyl)thiazole-4-carboxylic acid.
Reduction: 2-(2,4-Dichlorophenyl)thiazole-4-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,4-Dichlorophenyl)thiazole-4-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)thiazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can result in various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid .
- 2-(2,4-Dichlorophenyl)thiazole-4-carboxylic acid .
Uniqueness
2-(2,4-Dichlorophenyl)thiazole-4-carbaldehyde is unique due to its specific substitution pattern on the phenyl ring and the presence of the thiazole moiety. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-1,3-thiazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NOS/c11-6-1-2-8(9(12)3-6)10-13-7(4-14)5-15-10/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSDMIWQSPNIJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC(=CS2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659422 |
Source
|
Record name | 2-(2,4-Dichlorophenyl)-1,3-thiazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150162-48-4 |
Source
|
Record name | 2-(2,4-Dichlorophenyl)-1,3-thiazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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